N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a chemical compound that has been synthesized and studied for its potential scientific applications. This compound is also known as DMAT or 2-(4-(3,4-dimethoxyphenyl)thiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide involves the condensation of 4-(3,4-dimethoxyphenyl)thiazol-2-amine with 4-methoxyphenylthioacetic acid, followed by the addition of an acetyl group to the amine nitrogen.
Starting Materials
4-(3,4-dimethoxyphenyl)thiazol-2-amine, 4-methoxyphenylthioacetic acid, Acetic anhydride, Triethylamine, Dimethylformamide, Diethyl ether, Hydrochloric acid, Sodium hydroxide, Sodium chloride
Reaction
Step 1: Dissolve 4-(3,4-dimethoxyphenyl)thiazol-2-amine (1.0 equiv) and 4-methoxyphenylthioacetic acid (1.2 equiv) in dry dimethylformamide (DMF)., Step 2: Add triethylamine (1.2 equiv) to the reaction mixture and stir at room temperature for 1 hour., Step 3: Add acetic anhydride (1.2 equiv) dropwise to the reaction mixture and stir at room temperature for 2 hours., Step 4: Quench the reaction by adding ice-cold water and extract the product with diethyl ether., Step 5: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product., Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent., Step 7: Dissolve the purified product in a mixture of hydrochloric acid and water and stir at room temperature for 1 hour., Step 8: Neutralize the reaction mixture with sodium hydroxide and extract the product with diethyl ether., Step 9: Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product., Step 10: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane., Step 11: Dry the purified product under vacuum and obtain N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide as a white solid.
Mechanism Of Action
DMAT inhibits protein kinase CK2 by binding to the ATP binding site of the enzyme. This results in the inhibition of the enzyme's activity, which leads to a decrease in cell growth and division. DMAT has also been found to inhibit the activity of other enzymes and proteins, including casein kinase 1 and DNA topoisomerase II.
Biochemical And Physiological Effects
DMAT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. DMAT has also been found to have anti-inflammatory effects and to inhibit the activity of viruses such as HIV.
Advantages And Limitations For Lab Experiments
DMAT has several advantages for lab experiments. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, making it a valuable tool for studying the role of these proteins in various biological processes. However, DMAT has some limitations, including its potential toxicity and the need to use high concentrations of the compound to achieve inhibitory effects.
Future Directions
There are several future directions for research on DMAT. One potential area of study is the development of DMAT derivatives that have improved potency and selectivity for specific enzymes and proteins. Another area of research is the use of DMAT in combination with other drugs or therapies to enhance its anticancer effects. Additionally, DMAT could be studied for its potential use in the treatment of other diseases, such as inflammatory disorders and viral infections.
Conclusion:
In conclusion, DMAT is a chemical compound that has potential scientific applications. It is a potent inhibitor of protein kinase CK2 and other enzymes and proteins, and has been found to have inhibitory effects on cancer cells and viruses. DMAT has several advantages for lab experiments, but also has limitations that need to be considered. Future research on DMAT could lead to the development of new therapies for cancer and other diseases.
Scientific Research Applications
DMAT has been studied for its potential use in scientific research. It has been found to have inhibitory effects on various enzymes and proteins, including protein kinase CK2, which is involved in cell growth and division. DMAT has also been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-24-14-5-7-15(8-6-14)27-12-19(23)22-20-21-16(11-28-20)13-4-9-17(25-2)18(10-13)26-3/h4-11H,12H2,1-3H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOMSXEWGIGES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide |
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